molecular formula C18H10F6O6 B2629492 4,4'-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid CAS No. 134151-61-4

4,4'-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid

Cat. No.: B2629492
CAS No.: 134151-61-4
M. Wt: 436.262
InChI Key: AUTFDDDGQZIXCF-UHFFFAOYSA-N
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Description

4,4’-((1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid is a synthetic organic compound with the molecular formula C18H10F6O6 It is characterized by the presence of a hexafluorocyclobutane ring, which is connected to two benzoic acid moieties via ether linkages

Preparation Methods

The synthesis of 4,4’-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

4,4’-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.

    Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include sulfuric acid for esterification, nitric acid for nitration, and lithium aluminum hydride for reduction. Major products formed from these reactions include esters, nitro derivatives, and alcohols.

Mechanism of Action

The mechanism of action of 4,4’-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, while the ether linkages and aromatic rings contribute to its overall stability and reactivity. The hexafluorocyclobutane core imparts unique electronic properties that can influence the compound’s behavior in various chemical environments.

Comparison with Similar Compounds

Similar compounds to 4,4’-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid include:

The uniqueness of 4,4’-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid lies in its combination of hexafluorocyclobutane core with benzoic acid moieties, providing distinct chemical and physical properties that are advantageous for specific applications.

Properties

IUPAC Name

4-[2-(4-carboxyphenoxy)-1,2,3,3,4,4-hexafluorocyclobutyl]oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F6O6/c19-15(20)16(21,22)18(24,30-12-7-3-10(4-8-12)14(27)28)17(15,23)29-11-5-1-9(2-6-11)13(25)26/h1-8H,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTFDDDGQZIXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2(C(C(C2(F)F)(F)F)(OC3=CC=C(C=C3)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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